4-Iodoaniline

Toxicology Drug Safety Risk Assessment

SELECT 4-Iodoaniline for API synthesis routes where worker safety and impurity margins are critical. Its iodine moiety provides >100-fold lower neurotoxic potential than 4-bromo- or 4-fluoroaniline, simplifying handling protocols during scale-up. The superior leaving group enables ~78% isolated yield in Sonogashira couplings under mild aqueous conditions, and strain-driven (~80% activation barrier) Ullmann couplings benefit from optimized yields. Ideal for pharmaceutical co-crystals, kinase inhibitor scaffolds, and conjugated materials where rational halogen bonding control is required.

Molecular Formula C6H6IN
Molecular Weight 219.02 g/mol
CAS No. 540-37-4
Cat. No. B139537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodoaniline
CAS540-37-4
Synonyms1-Iodo-4-aminobenzene;  4-Iodobenzenamine;  4-Iodobenzeneamine;  4-Iodophenylamine;  NSC 9246;  p-Aminoiodobenzene;  p-Aminophenyl Iodide;  p-Iodoaniline; 
Molecular FormulaC6H6IN
Molecular Weight219.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)I
InChIInChI=1S/C6H6IN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
InChIKeyVLVCDUSVTXIWGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodoaniline (CAS 540-37-4): Para-Halogenated Aniline Scaffold for Cross-Coupling and Medicinal Chemistry


4-Iodoaniline (CAS 540-37-4) is a para-substituted halogenated aniline that serves as a foundational building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions where the iodine moiety acts as a superior leaving group . The compound exhibits a pKa of 3.81 at 25°C and is slightly soluble in water while readily soluble in organic solvents such as chloroform and methanol . Its dual functionality—an amino group and an iodine atom at the para position—enables diverse chemical transformations including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, positioning it as a critical intermediate in pharmaceutical, agrochemical, and materials science applications [1].

4-Iodoaniline Analog Substitution Risks: Why 4-Bromo, 4-Chloro, or 4-Fluoro Anilines Are Not Interchangeable


In-class substitution of 4-iodoaniline with its 4-bromo, 4-chloro, or 4-fluoro analogs is not a straightforward interchange due to quantifiable differences in neurotoxic potential, crystal packing interactions, electrochemical oxidation behavior, and cross-coupling reactivity [1]. The distinct physicochemical and electronic properties conferred by the iodine atom—including its larger atomic radius, lower electronegativity, and superior leaving group ability—translate into divergent biological and synthetic outcomes that cannot be replicated by lighter halogen congeners [2]. Direct comparative data establish that 4-iodoaniline possesses a unique profile that must be explicitly considered during reagent selection, process optimization, and safety assessment [3].

4-Iodoaniline Quantitative Evidence: Direct Comparative Data Versus 4-Bromo, 4-Chloro, and 4-Fluoro Analogs


4-Iodoaniline Neurotoxic Potential: >100-Fold Lower Than 4-Bromoaniline in Rat Model

In a direct head-to-head in vivo study, 4-iodoaniline (4-IA) demonstrated substantially lower neurotoxic potential compared to its 4-bromo (4-BA), 4-fluoro (4-FA), and 4-chloro (4-CA) analogs following a single oral bolus dose at or near the lethal dosage level [1]. The decreasing order of neurotoxic potential was 4-BA >> 4-FA ≥ 4-CA >> 4-IA [1].

Toxicology Drug Safety Risk Assessment

4-Iodoaniline Distinct Halogen Bonding Patterns: Crystal Structure Divergence from 4-Cl and 4-Br Analogs

A combined experimental and theoretical study of 4-halogeno aniline derivatives revealed that 4-iodoaniline forms distinct interaction patterns compared to the corresponding 4-Cl and 4-Br analogs [1]. The unique noncovalent interaction landscape, including halogen bonds (XBs) and hydrogen bonds (HBs), distinguishes 4-iodoaniline from lighter halogen congeners [1].

Crystal Engineering Supramolecular Chemistry Drug Design

4-Iodoaniline Electrochemical Oxidation: Mechanistic Divergence from 4-Bromoaniline

Electrochemical oxidation of 4-iodoaniline in acetonitrile proceeds via a distinct pathway compared to 4-bromoaniline [1]. While 4-bromoaniline undergoes elimination of bromine in the dimerization step, leading to brominated 4-amino-diphenylamines, 4-iodoaniline oxidation does not involve such para-substituent elimination and instead yields trace amounts of 4,4′-diiodo-azobenzene [1].

Electrochemistry Mechanistic Analysis Process Chemistry

4-Iodoaniline Sonogashira Coupling: 78% Isolated Yield in Azotolane Synthesis

In Sonogashira cross-coupling directed toward azotolane derivatives, 4-iodoaniline demonstrates effective reactivity with terminal alkynes, achieving an isolated yield of approximately 78% under mild, aqueous ammonia-based conditions at room temperature . This yield establishes a performance benchmark for synthetic planning, though direct comparative data for 4-bromo- or 4-chloroaniline under identical conditions is not provided in this study.

Cross-Coupling Organic Synthesis Medicinal Chemistry

4-Iodoaniline Ullmann Coupling: Strain Energy Contributes ~80% of Activation Barrier

A comprehensive computational investigation using the Activation Strain Model revealed that in Ullmann-type N-arylation, the strain energy in substituted iodoanilines is the primary contributor to the energy barrier, accounting for an average of 80% of the total strain energy [1]. This mechanistic insight is specific to iodoaniline substrates and differentiates them from other aryl halides where electronic effects may dominate [1].

Reaction Mechanism Computational Chemistry Catalysis

4-Iodoaniline High-Value Application Scenarios: Where Comparative Advantage Drives Procurement Decisions


Safety-Critical Pharmaceutical Intermediate: Leveraging Lower Neurotoxic Potential

In API synthesis where process safety and worker exposure are paramount, 4-iodoaniline is preferentially selected over 4-bromoaniline and 4-fluoroaniline due to its >100-fold lower neurotoxic potential as established in comparative rat studies [1]. This differentiation supports risk mitigation strategies and simplifies handling protocols during scale-up, making it the halogenated aniline of choice for pharmaceutical routes targeting CNS or pediatric indications where impurity safety margins are critical.

Crystal Engineering and Co-Crystal Design: Exploiting Distinct Halogen Bonding Patterns

4-Iodoaniline's unique halogen bonding and hydrogen bonding interaction patterns—divergent from 4-Cl and 4-Br analogs—enable rational design of solid-state architectures with tailored solubility, stability, or mechanical properties [1]. This application is particularly valuable in pharmaceutical co-crystal development, where modifying the halogen atom can dramatically alter bioavailability or manufacturability without changing the core molecular scaffold.

Sonogashira-Based Synthesis of Alkynyl-Aniline Derivatives

With a demonstrated isolated yield of approximately 78% in Sonogashira cross-coupling under mild aqueous conditions [1], 4-iodoaniline is a reliable starting material for constructing alkynyl-aniline building blocks. These motifs are prevalent in conjugated materials, fluorescent probes, and kinase inhibitor scaffolds, where the iodine atom's superior leaving group ability enables efficient C–C bond formation.

Mechanism-Guided Ullmann Coupling Optimization

The computational finding that strain energy contributes ~80% of the activation barrier in iodoaniline Ullmann couplings [1] provides a rational basis for optimizing reaction conditions. Procurement of 4-iodoaniline is indicated when designing N-arylation protocols that benefit from ligands or additives specifically engineered to alleviate substrate strain, thereby improving yield and selectivity relative to bromo or chloro analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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